molecular formula C8H10O2 B015851 3-Methoxy-5-methylphenol CAS No. 3209-13-0

3-Methoxy-5-methylphenol

Cat. No. B015851
Key on ui cas rn: 3209-13-0
M. Wt: 138.16 g/mol
InChI Key: NOTCZLKDULMKBR-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

1 mmol of 3,5-Dihydroxy-toluene was taken in 3 mL of acetone, and then 3 mmol of K2CO3 was added and stirred for several minutes. Then, a solution of CH3I (3 mmol) in 10 ml of acetone was added from a pressure-equalizing dropping funnel, and the reaction was monitored by TLC. Upon completion, the reaction mixture was filtered to remove K2CO3, and evaporated by a rotatory evaporator to remove acetone. The mixture was then purified by column chromatography to give 5-methyl-3-methoxy-phenol (80%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[C:10]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:9][C:4]1[CH:5]=[C:6]([O:8][CH3:10])[CH:7]=[C:2]([OH:1])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
OC=1C=C(C=C(C1)O)C
Step Two
Name
Quantity
3 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
3 mmol
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated by a rotatory evaporator
CUSTOM
Type
CUSTOM
Details
to remove acetone
CUSTOM
Type
CUSTOM
Details
The mixture was then purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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